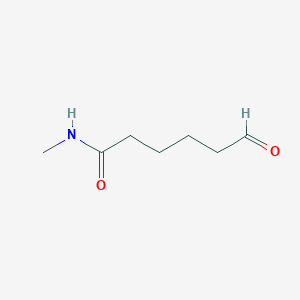

N-Methyl-5-formylpentanamide

Description

N-Methyl-5-formylpentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a methyl group on the nitrogen atom and a formyl group at the 5-position.

Properties

IUPAC Name |

N-methyl-6-oxohexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-7(10)5-3-2-4-6-9/h6H,2-5H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHKYACRTOYVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Methyl-5-formylpentanamide to related compounds from peer-reviewed literature, focusing on structural variations, functional groups, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Group Comparison

Key Findings:

Reactivity: The formyl group in this compound distinguishes it from analogs like CF2-CF7 (), which lack aldehyde functionality. This group may confer higher electrophilicity, enabling reactions such as nucleophilic addition or condensation, unlike the sulfonamide- or isoindoline-based derivatives .

Pharmacological Implications: Sulfonamide-containing analogs (CF2, CF3) are associated with enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding capacity, a property absent in this compound . The isoindoline-dione moiety in CF2-CF7 may enhance π-π stacking with aromatic amino acids in target proteins, whereas the formyl group in the target compound could participate in hydrogen bonding or covalent interactions .

Solubility and Stability :

- Polar groups (e.g., formamido in Compound f ) improve aqueous solubility, whereas this compound’s aldehyde may reduce solubility due to hydrophobic interactions. However, the methyl group on the amide nitrogen could mitigate this by sterically hindering aggregation .

- Aldehydes are prone to oxidation, suggesting that this compound may require stabilization (e.g., lyophilization or reducing agents) compared to acetamido- or sulfonamide-stabilized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.